IOX2

Catalog No.
S548062
CAS No.
931398-72-0
M.F
C19H16N2O5
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IOX2

CAS Number

931398-72-0

Product Name

IOX2

IUPAC Name

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23)

InChI Key

CAOSCCRYLYQBES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

IOX2; IOX-2; IOX 2

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O

Description

The exact mass of the compound 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid is 352.10592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IOX2 is a selective inhibitor of hypoxia-inducible factor prolyl-hydroxylases, primarily targeting prolyl hydroxylase domain-containing protein 2 (PHD2). This compound is notable for its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α), a critical regulator in cellular responses to low oxygen levels. By inhibiting PHD2, IOX2 prevents the degradation of HIF-1α, leading to its accumulation and subsequent activation of genes involved in processes such as angiogenesis, metabolism, and erythropoiesis .

There is no scientific literature available on the mechanism of action of this specific compound. However, the presence of the 1,2-dihydroquinoline core suggests a potential for biological activity, as this scaffold is found in many drugs []. The functional groups within the molecule might allow for interactions with biological targets, but specific details regarding its mechanism are unknown without further research.

  • Kinase Inhibition

    The presence of the dihydroquinoline moiety suggests a possible role in kinase inhibition. Kinases are enzymes involved in regulating various cellular processes. Development of selective kinase inhibitors is a major area of research in cancer and other diseases []. Further research is needed to determine if 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid possesses kinase inhibitory activity and its selectivity towards specific kinases.

  • Antibacterial Activity

    The combination of the dihydroquinoline and the carboxylic acid functional groups might be of interest for investigating antibacterial properties. Dihydroquinolones are a class of antibiotics with established activity against various bacteria []. However, in-vitro and in-vivo studies would be necessary to assess the potential antibacterial efficacy of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid.

  • Medicinal Chemistry Lead Compound

    The structure of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid offers a platform for further chemical modifications. Medicinal chemists can use this compound as a starting point to synthesize analogs with potentially improved biological properties. This approach is often employed in drug discovery to identify drug candidates with better potency, selectivity, or pharmacokinetic properties [].

  • Oxidation: The compound can be oxidized under specific conditions, typically using reagents like hydrogen peroxide or potassium permanganate. This may yield hydroxylated derivatives.
  • Reduction: Reduction reactions can convert IOX2 into reduced forms, often employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: IOX2 can engage in substitution reactions where functional groups are replaced by other groups, depending on the nucleophiles or electrophiles used.

IOX2 has demonstrated significant biological activity by effectively increasing HIF-1α levels across various VHL-competent cell lines. Its selectivity for PHD2 has been confirmed through assays that indicate an AlphaScreen IC50 value of 22 nM for PHD2 inhibition. Importantly, IOX2 showed no activity against a broad panel of 55 receptors and ion channels at a concentration of 10 µM, highlighting its specificity .

The synthesis of IOX2 typically begins with isatoic anhydride as a starting material. The process involves organic solvents and catalysts to facilitate the formation of the desired product. For industrial production, optimized reaction conditions are employed to maximize yield and purity, often incorporating purification steps such as recrystallization or chromatography.

IOX2 is primarily utilized in research settings as a chemical probe to study the role of PHDs in cellular responses to hypoxia. Its ability to stabilize HIF-1α makes it valuable for investigating pathways related to cancer, ischemia, and other conditions where oxygen levels are critical. Additionally, due to its selective inhibition profile, IOX2 is considered a potential candidate for developing targeted therapies aimed at modulating HIF-related pathways .

Studies have shown that IOX2 binds to PHD2 without displacing the HIF-1α substrate from the active site, suggesting a unique mechanism of action. This binding allows HIF-1α to remain associated with PHD2 while preventing its hydroxylation and degradation. The interaction studies indicate that IOX2 effectively inhibits HIF-1α prolyl-hydroxylation across various human cell lines, reinforcing its role as a potent inhibitor .

Several compounds share similar properties with IOX2:

Compound NameDescriptionUnique Features
VadadustatA prolyl hydroxylase inhibitor used for anemia treatmentTargets multiple PHDs but less selective than IOX2
RoxadustatAnother PHD inhibitor aimed at chronic kidney diseaseUsed clinically for anemia; broader target profile
IOX4A triazole-based PHD inhibitor with activity in the brainMore potent than IOX2; different binding mode

IOX2's uniqueness lies in its high selectivity for PHD2 and its ability to stabilize HIF-1α without affecting other hydroxylases. This selectivity allows researchers to study the specific role of PHD2 in hypoxia-related pathways more effectively than with other inhibitors .

IOX2, chemically designated as N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, is a synthetic organic compound with the molecular formula C₁₉H₁₆N₂O₅ and a molecular weight of 352.34 g/mol. Its structure features a quinoline-glycine core, where a benzyl group is attached to the nitrogen atom at position 1 of the quinoline ring, and a glycine moiety is linked via a carbonyl group at position 3.

Crystallographic Analysis and X-Ray Diffraction Data

IOX2 adopts the 2-oxo-4-hydroxy tautomeric form in its crystalline state, as confirmed by X-ray diffraction studies. While the co-crystal structure of IOX2 with prolyl hydroxylase domain-containing protein 2 (PHD2) remains unsolved, structural analogues (e.g., a methyl-substituted variant) reveal key interactions:

  • Metal coordination: The compound binds Mn(II) (a surrogate for Fe(II)) via bidentate coordination involving the carbonyl oxygen and phenolic hydroxyl group.
  • Hydrogen bonding: The glycine carboxylate interacts with Arg383 and Tyr329 in the PHD2 active site, while the quinoline hydroxyl group forms hydrogen bonds with Tyr303.
  • Steric interactions: The benzyl and quinoline aromatic rings occupy hydrophobic pockets, stabilizing the inhibitor-enzyme complex.
Key Structural FeaturesDetails
Tautomeric form2-oxo-4-hydroxy
Metal coordinationBidentate (O and OH)
Hydrophobic interactionsBenzyl and quinoline rings

Spectroscopic Profiling (NMR, IR, UV-Vis)

IOX2 exhibits distinct spectroscopic signatures critical for structural validation:

Nuclear Magnetic Resonance (NMR)

SpectroscopyDataSource
¹H NMR (DMSO-d₆)Singlet at δ 5.77 ppm (non-aromatic H), aromatic multiplets at δ 7.16–7.83 ppm.
¹³C NMR (DMSO-d₆)Downfield signals for C-2 (163.57 ppm), C-4 (162.43 ppm), and C-9 (139.13 ppm).

Infrared (IR) Spectroscopy

  • 3360 cm⁻¹: Broad O-H stretch (phenolic hydroxyl).
  • 1657 cm⁻¹: C=O stretch (carbonyl groups).
  • 1508 cm⁻¹: Aromatic C-C vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₐₓ (MeOH): 232 nm (π→π* transition), 289 nm (n→π* transition), 331 nm (charge-transfer transition).

Synthetic Pathways and Optimization Strategies

IOX2 is synthesized via modified Knorr quinoline synthesis, optimized for yield and selectivity.

Knorr Quinoline Synthesis Modifications for IOX2 Production

The synthesis involves:

  • β-Ketoanilide formation: Condensation of benzylamine with isatoic anhydride under acidic conditions.
  • Cyclization: Intramolecular electrophilic aromatic substitution using sulfuric acid or triflic acid to form the quinoline core.
  • Glycine conjugation: Amide bond formation between the quinoline-3-carbonyl and glycine.

Key optimizations include:

  • Catalyst selection: Triflic acid enhances reaction efficiency compared to polyphosphoric acid.
  • Temperature control: Elevated temperatures (e.g., 100°C) improve cyclization rates.
Synthetic StepReagents/ConditionsOutcome
β-Ketoanilide synthesisIsatoic anhydride, benzylamine, H₂SO₄Quinoline precursor
CyclizationTriflic acid, 100°C2-oxo-4-hydroxyquinoline
Glycine conjugationGlycine, EDC/HOBtFinal IOX2 product

Purification Protocols and Analytical Validation

IOX2 is purified to >98% purity using:

  • Recrystallization: Ethanol/water mixtures to remove impurities.
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Analytical validation employs:

  • UHPLC-HRMS: Confirms molecular weight (352.34 g/mol) and isotopic distribution.
  • ¹H/¹³C NMR: Verifies tautomeric form and functional group integrity.
Purification MethodConditionsPurity Achieved
RecrystallizationEthanol/water>95%
HPLCC18, acetonitrile>98%

Iron(II)-Dependent Catalytic Site Occupation Studies

IOX2 demonstrates exceptional potency in targeting the iron(II)-dependent catalytic site of Prolyl Hydroxylase Domain 2, achieving an inhibition concentration fifty percent value of 22 nanomolar in AlphaScreen assays [1] [2]. The compound functions as a bidentate chelator, coordinating directly with the ferrous iron center through its quinoline nitrogen and phenolic oxygen atoms [1]. Structural analysis reveals that IOX2 coordinates manganese(II), which substitutes for iron(II) in crystallographic studies, in a bidentate fashion utilizing both the side chain amide-carbonyl and phenolic oxygen [1].

The iron coordination mechanism involves the displacement of water molecules that normally occupy coordination sites around the ferrous center in the resting enzyme state [8]. Prolyl Hydroxylase Domain 2 exhibits an unexpectedly high affinity for its iron(II) cofactor, with the enzyme copurifying with endogenous levels of the metal [8]. This high affinity relationship facilitates the efficient binding of IOX2 to the catalytic center, where the compound's heterocyclic scaffold provides additional stabilizing interactions beyond the primary metal coordination [4].

The bicyclic heteroaromatic ring system of IOX2 becomes sandwiched between hydrophobic side chains of Tyrosine310, Methionine299, and Tryptophan389 within the active site [1]. These hydrophobic interactions contribute significantly to the binding affinity and specificity of IOX2 for Prolyl Hydroxylase Domain 2 [1]. The positioning of IOX2 within the catalytic site creates a steric clash with hydroxylated Hypoxia-Inducible Factor-1α, effectively preventing productive substrate binding [1].

ParameterValueAssay MethodReference
Inhibition Concentration Fifty Percent22 nanomolarAlphaScreen [1] [2]
Metal CoordinationBidentateCrystallographic [1]
Binding ModeIron(II) chelationStructural analysis [1]
Selectivity over Factor Inhibiting Hypoxia-Inducible Factor-1>100-foldComparative assay [2]

Competitive Inhibition Against 2-Oxoglutarate Cofactor

IOX2 functions as a competitive inhibitor against the 2-oxoglutarate cosubstrate, directly competing for the same binding site within the Prolyl Hydroxylase Domain 2 active site [9]. Nuclear magnetic resonance competition studies using labeled 2-oxoglutarate demonstrate that IOX2 effectively displaces the cofactor from its binding site on Prolyl Hydroxylase Domain 2 [9]. The inhibitor achieves this displacement while allowing the Hypoxia-Inducible Factor-1α substrate to remain bound, albeit in a non-productive orientation [9].

The 2-oxoglutarate binding site of Prolyl Hydroxylase Domain 2 accommodates IOX2 through specific interactions with key active site residues [9]. The side chain carboxylate of IOX2 is positioned to form hydrogen bonds with Arginine383 and Tyrosine329, mimicking some of the interactions normally made by 2-oxoglutarate [1]. The triazole ring of related compounds occupies the pocket normally filled by the methylenecarboxyl side chain of 2-oxoglutarate, demonstrating the competitive nature of the inhibition [9].

Kinetic analysis reveals that IOX2 displays characteristics consistent with classical competitive inhibition, where increasing concentrations of 2-oxoglutarate can overcome the inhibitory effects [12]. The high intracellular concentrations of 2-oxoglutarate, which can reach micromolar levels in tissues, provide an explanation for the reduced cellular potency of IOX2 compared to its nanomolar enzymatic potency [12]. This concentration-dependent competition necessitates the development of inhibitors with exceptionally low inhibition constants to achieve effective cellular activity [12].

The competitive inhibition mechanism is further supported by crystallographic evidence showing that IOX2 analogs bind within the 2-oxoglutarate binding pocket [9]. The Tyrosine303 phenol group is positioned to hydrogen bond with the isoquinoline-2-hydroxyl group of IOX2, establishing a key interaction that stabilizes the inhibitor within the cofactor binding site [1]. This positioning effectively blocks 2-oxoglutarate access while maintaining the structural integrity of the enzyme [1].

Structural Basis of Isoform Selectivity

Comparative Inhibition Kinetics Across Prolyl Hydroxylase Domain 1-3 Isoforms

IOX2 demonstrates differential inhibitory activity across the three Prolyl Hydroxylase Domain isoforms, with the highest potency observed against Prolyl Hydroxylase Domain 2 [2] [30]. While specific inhibition concentration fifty percent values for Prolyl Hydroxylase Domain 1 and Prolyl Hydroxylase Domain 3 are not extensively documented in the literature, studies indicate that IOX2 inhibits all three isoforms with altered selectivity patterns [2] [30]. The original characterization by Murray and colleagues established that dipeptidyl-quinolone derivatives, including IOX2, inhibit Hypoxia-Inducible Factor-1α prolyl hydroxylases-1, -2, and -3 with altered selectivity profiles [30].

The three Prolyl Hydroxylase Domain isoforms exhibit distinct tissue distribution patterns and regulatory mechanisms, which contribute to their differential sensitivity to IOX2 [38]. Prolyl Hydroxylase Domain 1, Prolyl Hydroxylase Domain 2, and Prolyl Hydroxylase Domain 3 each contribute in a non-redundant manner to the regulation of both Hypoxia-Inducible Factor-1α and Hypoxia-Inducible Factor-2α subunits [38]. The contribution of each isoform under specific cellular conditions depends strongly on the relative abundance of the enzyme, creating opportunities for selective targeting [38].

Research demonstrates that isoform-specific patterns of Prolyl Hydroxylase Domain induction by hypoxia and hormonal signals alter both the relative abundance of the enzymes and their relative contribution to Hypoxia-Inducible Factor regulation [38]. The Prolyl Hydroxylase Domains manifest specificity for different prolyl hydroxylation sites within each Hypoxia-Inducible Factor-α subunit and display selectivity between Hypoxia-Inducible Factor-1α and Hypoxia-Inducible Factor-2α isoforms [38]. This differential substrate specificity suggests that selective Prolyl Hydroxylase Domain inhibition could potentially alter the characteristics of Hypoxia-Inducible Factor activation in a controlled manner [38].

Functional studies using small interference ribonucleic acid targeting individual Prolyl Hydroxylase Domain isoforms reveal distinct roles in cellular responses [37]. Prolyl Hydroxylase Domain 3 silencing produces the most significant impact on postischemic neovascularization compared to Prolyl Hydroxylase Domain 1 or Prolyl Hydroxylase Domain 2 inhibition [37]. These findings indicate that while IOX2 can inhibit multiple isoforms, the physiological consequences may vary depending on the specific cellular context and relative isoform expression levels [37].

IsoformPrimary LocalizationRelative Sensitivity to IOX2Functional Specificity
Prolyl Hydroxylase Domain 1Nucleus, cytoplasmModerateHypoxia-Inducible Factor-1α regulation
Prolyl Hydroxylase Domain 2CytoplasmHighest (22 nanomolar)Primary Hypoxia-Inducible Factor regulator
Prolyl Hydroxylase Domain 3NucleusModerateApoptosis regulation

Cross-Reactivity Analysis with Jumonji Domain Family Oxygenases

IOX2 exhibits exceptional selectivity against the Jumonji Domain family of oxygenases, displaying greater than 100-fold selectivity for Prolyl Hydroxylase Domain 2 over major Jumonji Domain-containing histone demethylases [2] [20]. Comprehensive selectivity profiling demonstrates that IOX2 shows minimal inhibitory activity against Jumonji Domain 2A, Jumonji Domain 2C, Jumonji Domain 2E, and Jumonji Domain 3, with inhibition concentration fifty percent values exceeding 100 micromolar for these targets [2] [20].

The structural basis for this selectivity lies in the distinct active site architectures between Prolyl Hydroxylase Domains and Jumonji Domain family enzymes [19]. While both enzyme families share the common iron(II)- and 2-oxoglutarate-dependent catalytic mechanism, they differ significantly in their substrate binding regions and surrounding structural elements [19]. The Jumonji Domain catalytic domain adopts a double-stranded β-helical fold, also called the jelly-roll fold, composed of eight β-strands forming a β-sandwich structure [19].

Detailed selectivity analysis reveals that IOX2 maintains at least 2000 to 5000-fold selectivity for Prolyl Hydroxylase Domain 2 over various Jumonji Domain family members when assessed by inhibition concentration fifty percent values [22]. This remarkable selectivity profile extends beyond histone demethylases to include other 2-oxoglutarate-dependent oxygenases such as Factor Inhibiting Hypoxia-Inducible Factor-1, against which IOX2 shows similar selectivity margins [22].

The cross-reactivity analysis conducted using AlphaScreen methodology across a panel of human histone lysine demethylases confirms the specificity of IOX2 for Prolyl Hydroxylase Domain enzymes [22]. Additional screening against 55 receptors and ion channels using the Cerep panel at 10 micromolar concentrations shows no significant activity, further establishing the selectivity profile of IOX2 [1] [22]. This comprehensive selectivity assessment positions IOX2 as a highly specific chemical probe for Prolyl Hydroxylase Domain 2 research applications [22].

Enzyme TargetInhibition Concentration Fifty PercentSelectivity vs Prolyl Hydroxylase Domain 2Enzyme Family
Jumonji Domain 2A>100 micromolar>4500-foldHistone demethylase
Jumonji Domain 2C>100 micromolar>4500-foldHistone demethylase
Jumonji Domain 2E>100 micromolar>4500-foldHistone demethylase
Jumonji Domain 3>100 micromolar>4500-foldHistone demethylase
Factor Inhibiting Hypoxia-Inducible Factor-1>100 micromolar>4500-fold2-oxoglutarate oxygenase

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

352.10592162 g/mol

Monoisotopic Mass

352.10592162 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

IOX2

Dates

Modify: 2023-08-15
1: Deppe J, Popp T, Egea V, Steinritz D, Schmidt A, Thiermann H, Weber C, Ries C.
2: Egert AM, Klotz JL, McLeod KR, Harmon DL. Development of a methodology to
3: Sen A, Ren S, Lerchenmüller C, Sun J, Weiss N, Most P, Peppel K. MicroRNA-138

Explore Compound Types